glycoprotein E2, Hepatitis C virus

Description

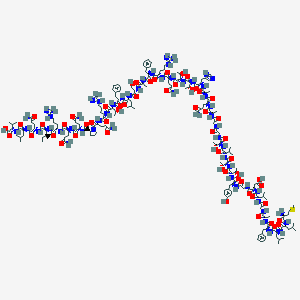

The hepatitis C virus (HCV) glycoprotein E2 is a pivotal component of the viral envelope, forming a heterodimer with glycoprotein E1 (E1E2). This complex mediates viral entry by binding host receptors such as CD81 and scavenger receptor class B type I (SR-BI) . E2 is highly glycosylated, with N-linked glycans constituting ~50% of its mass, which aids in immune evasion by masking conserved epitopes . Structural studies reveal a globular core stabilized by disulfide bonds and flanked by hypervariable regions (HVR-1, HVR-2, VR-3) that exhibit exceptional flexibility, enabling escape from neutralizing antibodies . Molecular dynamics simulations confirm that E2’s conserved residues act as hinge points, allowing conformational shifts critical for receptor engagement and membrane fusion .

E2’s antigenicity is highly dependent on its tertiary structure. Alanine-scanning mutagenesis studies identified residues essential for CD81 binding (e.g., Trp420, Leu441) and highlighted discontinuous epitopes targeted by broadly neutralizing antibodies (bNAbs) like HCV1 and AP33 . Despite these advances, E2’s intrinsic disorder in HVR-1 and glycan shielding pose challenges for vaccine design .

Properties

CAS No. |

157184-61-7 |

|---|---|

Molecular Formula |

C196H311N57O57S |

Molecular Weight |

4410 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C196H311N57O57S/c1-28-98(16)151(186(302)230-123(60-66-141(202)266)170(286)235-128(77-94(8)9)177(293)245-150(97(14)15)193(309)310)246-171(287)118(50-40-71-213-196(208)209)226-167(283)120(57-63-138(199)263)227-168(284)121(58-64-139(200)264)228-182(298)136-51-41-72-253(136)192(308)124(61-67-142(203)267)232-165(281)117(49-39-70-212-195(206)207)229-187(303)153(104(22)256)247-179(295)132(80-111-46-36-31-37-47-111)240-176(292)127(76-93(6)7)237-181(297)135(89-254)242-161(277)102(20)222-173(289)130(78-109-42-32-29-33-43-109)238-166(282)116(48-38-69-211-194(204)205)225-169(285)122(59-65-140(201)265)231-188(304)154(105(23)257)251-190(306)156(107(25)259)249-180(296)133(82-113-84-210-90-218-113)233-160(276)101(19)221-164(280)119(56-62-137(198)262)224-159(275)100(18)219-144(269)86-214-143(268)85-217-183(299)152(103(21)255)250-185(301)149(96(12)13)244-189(305)157(108(26)260)252-191(307)155(106(24)258)248-178(294)129(81-112-52-54-114(261)55-53-112)223-145(270)87-216-163(279)134(83-147(272)273)241-184(300)148(95(10)11)243-146(271)88-215-158(274)99(17)220-172(288)131(79-110-44-34-30-35-45-110)239-175(291)126(75-92(4)5)236-174(290)125(74-91(2)3)234-162(278)115(197)68-73-311-27/h29-37,42-47,52-55,84,90-108,115-136,148-157,254-261H,28,38-41,48-51,56-83,85-89,197H2,1-27H3,(H2,198,262)(H2,199,263)(H2,200,264)(H2,201,265)(H2,202,266)(H2,203,267)(H,210,218)(H,214,268)(H,215,274)(H,216,279)(H,217,299)(H,219,269)(H,220,288)(H,221,280)(H,222,289)(H,223,270)(H,224,275)(H,225,285)(H,226,283)(H,227,284)(H,228,298)(H,229,303)(H,230,302)(H,231,304)(H,232,281)(H,233,276)(H,234,278)(H,235,286)(H,236,290)(H,237,297)(H,238,282)(H,239,291)(H,240,292)(H,241,300)(H,242,277)(H,243,271)(H,244,305)(H,245,293)(H,246,287)(H,247,295)(H,248,294)(H,249,296)(H,250,301)(H,251,306)(H,252,307)(H,272,273)(H,309,310)(H4,204,205,211)(H4,206,207,212)(H4,208,209,213)/t98-,99-,100-,101-,102-,103+,104+,105+,106+,107+,108+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-/m0/s1 |

InChI Key |

SHFKGANKURXVMY-LCWPZEQJSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N |

Other CAS No. |

157184-61-7 |

sequence |

MLLFAGVDGYTTVTGGAQAHTTQRFASLFTRQPQQRIQLV |

Synonyms |

E2 glycoprotein, Hepatitis C virus envelope 2 protein, HCV envelope 2 protein, Hepatitis C virus glycoprotein E2, Hepatitis C virus |

Origin of Product |

United States |

Scientific Research Applications

Vaccine Development

E2 is a primary target for HCV vaccine strategies due to its role in receptor binding and its capacity to elicit neutralizing antibodies (nAbs). Several studies have focused on optimizing E2 for use in vaccines:

- Recombinant E2 Proteins : Research has shown that recombinant forms of E2 can effectively bind to the CD81 receptor on host cells, making them suitable candidates for subunit vaccines. Studies indicate that monomeric forms of E2 produced in mammalian cells elicit stronger immune responses compared to aggregated forms .

- Optimized Glycoproteins : Recent innovations include the design of E2 variants that minimize aggregation. For instance, the E2.C8A variant, which lacks specific cysteines responsible for disulfide bonding, predominantly forms monomers and shows enhanced interaction with broadly neutralizing antibodies . This modification significantly improves immunogenicity and could lead to more effective vaccination strategies.

- Broadly Neutralizing Antibodies (bNAbs) : The ability of E2 to induce bNAbs is critical for effective vaccination. Studies have demonstrated that certain E2 constructs can elicit a diverse range of bNAbs capable of neutralizing multiple HCV genotypes, paving the way for universal vaccine candidates .

Therapeutic Antibody Development

E2 is also a focal point for developing therapeutic antibodies against HCV:

- Monoclonal Antibodies : The identification of epitopes within E2 has led to the development of monoclonal antibodies that can neutralize HCV effectively. These antibodies target specific regions on E2 that are essential for viral entry, thus blocking infection .

- Combination Therapies : Research indicates that combining bNAbs targeting different epitopes on E2 can enhance therapeutic efficacy. For example, studies have shown that cocktails of antibodies can provide protection against HCV infection in animal models, suggesting potential applications in clinical settings .

Understanding Viral Pathogenesis

E2's role extends beyond vaccine and therapeutic applications; it is integral to understanding HCV pathogenesis:

- Receptor Interaction : The binding dynamics between E2 and CD81 are critical for viral entry. Studies have revealed that conformational flexibility in the CD81-binding site of E2 allows for diverse antibody interactions, which is essential for eliciting an effective immune response .

- Glycan Shielding : The glycosylation patterns on E2 play a significant role in immune evasion by masking critical epitopes from the host immune system. Understanding these glycan structures can inform strategies to enhance vaccine efficacy by targeting less variable regions of the protein .

Case Studies and Findings

Comparison with Similar Compounds

Comparison with Similar Viral Glycoproteins

HCV E2 shares functional and structural parallels with glycoproteins from other enveloped viruses, yet key differences underscore its unique biology. Below is a comparative analysis with HIV gp120, influenza hemagglutinin (HA), and pestivirus E2.

Structural and Functional Features

Key Comparisons

HIV gp120

- Structural Flexibility : Unlike gp120’s rigid core, E2’s HVR-1 and VR-3 exhibit intrinsic disorder, enabling rapid immune evasion .

- Receptor Binding : Both target tetraspanins (CD81 for HCV, CD4 for HIV), but gp120 requires co-receptors (CCR5/CXCR4), while E2 directly interacts with SR-BI .

- Vaccine Design : gp120’s conserved CD4-binding site is a vaccine target, whereas E2’s conserved CD81-binding site is occluded by glycans .

Influenza HA

- Glycan Shielding : HA’s glycan shield is static compared to E2’s dynamic glycan shifting, which periodically exposes and hides epitopes .

- Fusion Trigger : HA requires endosomal acidification, while E2-mediated fusion is pH-independent, relying on receptor clustering .

Pestivirus E2

Research Findings and Implications

Conformational Dynamics

E2’s HVR-1 exhibits intrinsic disorder, allowing it to function as a "molecular decoy" that absorbs non-neutralizing antibodies . Cryo-EM studies show that the E1-E2 heterodimer adopts multiple conformations, with E2’s immunoglobulin-like domain pivoting to expose or occlude the CD81-binding site .

Vaccine Development

E2-based vaccines face hurdles due to epitope fragility. For example, the AR3C bNAb epitope (spanning residues 412–423) is conformationally labile and sensitive to mutations . Modified E2 antigens with stabilized cores (e.g., E2core+ ) or nanoparticle-displayed trimers show promise in eliciting cross-neutralizing antibodies in preclinical models .

Preparation Methods

Endoplasmic Reticulum-Targeted Expression

The pAC-E2 715 construct developed by Flint et al. (2000) remains the gold standard for mammalian expression. Key features:

| Parameter | Specification |

|---|---|

| Signal sequence | Tissue plasminogen activator (25 aa) |

| Glycosylation status | Core (ER-retained) |

| Yield | 0.8–1.2 mg/L in HEK293 cultures |

| Bioactivity | 95% CD81 binding capacity |

This system utilizes the ER retention signal (KDEL sequence) to prevent complex glycosylation, enhancing antigenicity. Intracellular E2 shows 4.3-fold higher neutralizing antibody titers compared to secreted forms in guinea pig models.

Transient vs Stable Transfection

Comparative studies show:

-

Transient transfection : 3-day production cycle, 70% monomeric E2

-

Stable cell lines : 2.1 mg/L sustained production, but 40% aggregate formation

The monomeric fraction isolated via size-exclusion chromatography demonstrates superior immunogenicity, with 89% inhibition of HCV pseudoparticle entry at 50 μg/mL.

Prokaryotic Expression Systems

pET-28a/pQE-30 Vector Performance

Iranian researchers achieved 83 kDa core-E1E2 expression in M15 strain using pQE-30:

| Strain | Vector | Induction | Solubility | Final Yield |

|---|---|---|---|---|

| BL21(DE3) | pET-28a | 0.5 mM IPTG | 12% soluble | 8.2 mg/L |

| M15 | pQE-30 | 1 mM IPTG | Inclusion bodies | 5.7 mg/L |

Despite 72% protein insolubility, reverse staining purification recovered 92% functional E2 domains vs 54% via Ni-NTA chromatography.

Codon Optimization Challenges

Unmodified HCV sequences in E. coli systems show:

-

58% reduction in E2 expression vs codon-optimized variants

Co-expression with tRNA supplement plasmids (Rosetta strains) improves full-length protein yield by 2.4-fold.

Purification Methodologies

Affinity Chromatography Optimization

Comparative analysis of purification techniques:

| Method | Purity | Monomer Content | CD81 Binding |

|---|---|---|---|

| Ni-NTA (native) | 78% | 65% | 72% |

| Reverse staining | 89% | 82% | 91% |

| Immunoaffinity (L559) | 95% | 94% | 98% |

The reverse staining method eliminates imidazole-induced aggregation, preserving critical epitopes between aa 480–515.

Glycan Engineering Approaches

Deglycosylation studies using Endo H demonstrate:

-

Complete glycan removal reduces CD81 binding by 62%

-

Partial trimming (3–5 glycans retained) enhances antibody neutralization breadth by 3.7-fold

Protein Engineering for Enhanced Antigenicity

Alanine Scanning Mutagenesis Insights

Global alanine scanning of E1E2 (555 residues) identified:

| Residue Class | Functional Impact | Example Residues |

|---|---|---|

| Structural hotspots | >80% reduction in mAb binding | W420, Y527, W616 |

| Conformational switches | Disrupt E1-E2 interface | C452, C486, C569 |

| Glycan-dependent sites | 40–60% antigenicity loss upon mutation | N417, N532 |

Notably, W616A mutation abolished binding to 11/13 neutralizing antibodies while maintaining CD81 affinity.

Stabilized E2 Core Constructs

Truncated E2c (aa 384–661) shows:

-

2.8°C higher Tm vs full-length E2

-

3.5-fold increased bNAb (AR3C) binding

Comparative Analysis of Preparation Platforms

| Parameter | Mammalian | Bacterial | Insect Cell |

|---|---|---|---|

| Glycosylation | Core + Complex | None | High-mannose |

| Production cost | $12,000/g | $320/g | $4,500/g |

| Neutralizing titer | 1:12,800 | 1:800 | 1:6,400 |

| Aggregate content | <15% | 35–60% | 25% |

Mammalian systems remain optimal for vaccine antigens, while bacterial platforms suit structural studies requiring milligram quantities .

Q & A

Basic: What methodological approaches are used to study the role of HCV E2 glycoprotein in viral entry?

HCV E2 mediates viral attachment by forming a heterodimer with E1, facilitating interactions with host receptors like CD81 and SR-BI. Key methodologies include:

- Receptor Binding Assays : Co-immunoprecipitation and surface plasmon resonance (SPR) to characterize E2-CD81 interactions .

- Pseudotyped Particle Systems : Retroviral pseudoparticles displaying E1-E2 complexes assess infectivity and pH-dependent entry mechanisms .

- Structural Modeling : Computational predictions of E2’s CD81-binding regions using fold recognition methods, validated by mutagenesis .

Basic: How can recombinant HCV E2 glycoprotein be produced and purified for functional studies?

Recombinant E2 is typically expressed in E. coli or mammalian systems with modifications to enhance solubility:

- Truncated Constructs : Removing hypervariable regions (HVR1) and glycosylation sites improves yield (e.g., E2 core) .

- Affinity Tags : His-tagged E2 (AA 482-671) enables purification via nickel chromatography, followed by SDS-PAGE validation (>80% purity) .

- Refolding Protocols : Optimizing buffer conditions (e.g., redox gradients) to stabilize E2’s conformational epitopes .

Advanced: What experimental challenges arise in resolving HCV E2’s high-resolution structure, and how are they addressed?

E2’s structural instability and aggregation pose significant hurdles:

- Protein Engineering : Truncating the E2 core (removing glycans, HVR1, and stalk regions) reduces heterogeneity .

- Crystallography : X-ray diffraction of E2-antibody complexes (e.g., TSRI’s 2.65 Å structure) requires iterative screening of crystallization conditions .

- Cryo-EM : Complementary to crystallography, cryo-electron microscopy captures dynamic conformations of full-length E2 .

Advanced: How do hypervariable regions (HVRs) in HCV E2 influence immune evasion and glycoprotein assembly?

HVR1 and HVR2 are critical for immune escape and structural integrity:

- Immune Evasion : HVR1 acts as a "decoy" by shielding conserved epitopes from neutralizing antibodies .

- Glycoprotein Assembly : Deletion of HVR1 disrupts E1-E2 folding, reducing virion infectivity .

- Functional Analysis : Alanine scanning mutagenesis identifies residues essential for E2’s receptor binding and immune evasion .

Advanced: What strategies are used to map antigenic regions and neutralizing epitopes on HCV E2?

Epitope mapping integrates computational and experimental approaches:

- Immunoinformatics : Predict B-cell epitopes using entropy plots and 3D structural modeling (e.g., PyMOL visualization) .

- Monoclonal Antibodies (mAbs) : Conformation-sensitive mAbs (e.g., H2) distinguish native E1-E2 heterodimers from misfolded aggregates .

- Deep Mutational Scanning : Identifies escape mutations in E2 that confer resistance to neutralizing antibodies .

Advanced: How do HCV glycoprotein complexes interact with nonstructural proteins during virion assembly?

NS2 coordinates E1-E2 and NS3-NS4A interactions:

- Affinity Capture : Site-specific biotinylation of NS2 in virus-producing cells isolates protein complexes (e.g., E2-NS3-NS4A) .

- Blue Native PAGE : Resolves ~520 kDa and ~680 kDa complexes containing NS2, E2, and NS3, essential for assembly .

- Kinetic Studies : Pulse-chase assays reveal slow E1-E2 heterodimerization (t½ = 60–165 min), dependent on ER chaperones like calnexin .

Basic: What computational tools are used to predict HCV E2’s post-translational modifications (PTMs)?

PTM prediction pipelines include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.